An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid
An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(4-Fluorophenyl)valeric acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, experimental methodologies, and conceptual frameworks.
Core Chemical and Physical Properties
5-(4-Fluorophenyl)valeric acid, also known as 5-(4-fluorophenyl)pentanoic acid, is a carboxylic acid derivative containing a fluorophenyl group.[1] Its chemical structure consists of a five-carbon valeric acid chain where the terminal carbon is attached to a para-substituted fluorophenyl ring.[1] This compound is typically a white to light yellow crystalline powder.[1][2]
The following table summarizes the key physicochemical properties of 5-(4-Fluorophenyl)valeric acid.
| Property | Value | Source(s) |
| CAS Number | 24484-22-8 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1][2][4][5] |
| Molecular Weight | 196.22 g/mol | [1][2][3][4][5][6] |
| Melting Point | 75-79 °C | [2][3][4][6] |
| Boiling Point | 335.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.150 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |
| pKa | 4.74 ± 0.10 (Predicted) | [2] |
| Form | Solid / Powder | [2][3] |
Synthesis Methodologies
Several synthetic routes for 5-(4-Fluorophenyl)valeric acid and its derivatives have been described in the literature. These methods provide pathways for researchers to obtain the compound for further study.
Experimental Protocols
1. Knoevenagel Condensation Route: [1] This method involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis to yield the final product. While a detailed, step-by-step protocol is not available in the provided results, the general procedure is as follows:
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Step 1: Condensation. 4-fluorobenzaldehyde and diethyl malonate are reacted in the presence of a base.
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Step 2: Hydrolysis. The intermediate product from the condensation reaction is hydrolyzed, typically under acidic or basic conditions, to yield 5-(4-Fluorophenyl)valeric acid.
2. Alkylation of 4-Fluorophenylacetonitrile: [1] An alternative synthesis involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis.
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Step 1: Alkylation. 4-fluorophenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a suitable base to form the alkylated nitrile intermediate.
-
Step 2: Hydrolysis. The resulting nitrile is then hydrolyzed to the carboxylic acid.
3. Friedel-Crafts Acylation: [7] A method for synthesizing a related precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This intermediate can then be reduced to form a hydroxylated version of the target molecule.[7]
-
Step 1: Acylation. Fluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature, typically between -20 °C and 20 °C for 3 to 6 hours.[7]
-
Step 2: Purification. The resulting mixture is purified to obtain the pure 5-(4-fluorophenyl)-5-oxopentanoic acid product.[7]
Below is a diagram illustrating a generalized workflow for the synthesis of 5-(4-Fluorophenyl)valeric acid and its precursors.
Potential Biological Activity and Applications
While specific research applications for 5-(4-Fluorophenyl)valeric acid are not extensively documented, its structural similarity to other biologically active molecules suggests several areas of interest for drug development professionals.[1] The presence of both a carboxylic acid group and an aromatic ring makes it a versatile intermediate for organic synthesis.[1]
Valeric acid, the parent compound, and its derivatives are known to possess a range of biological activities. They are short-chain fatty acids that can act as histone deacetylase (HDAC) inhibitors.[8][9] This mechanism is implicated in various cellular processes, and HDAC inhibitors are investigated for anti-cancer, anti-inflammatory, and neuroprotective effects.[8][9][10] Valeric acid has been studied for its potential to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[10]
The potential applications for 5-(4-Fluorophenyl)valeric acid could include:
-
Intermediate in Organic Synthesis: For the creation of more complex molecules.[1]
-
Ligand Design: The carboxylic acid group can coordinate with metal ions, making it a candidate for designing ligands for catalysis or medicinal chemistry.[1]
-
Bioconjugation: The combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group allows for potential use in linking molecules to biological entities.[1]
The diagram below illustrates the potential mechanism of action for valeric acid derivatives as HDAC inhibitors.
Safety and Handling
5-(4-Fluorophenyl)valeric acid is classified as an irritant.[2][6] Safety precautions should be observed when handling this chemical.
-
Hazard Codes: Xi (Irritant)[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Dust mask (type N95), eyeshields, and gloves are recommended.[3]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]
References
- 1. Buy 5-(4-Fluorophenyl)valeric acid | 24484-22-8 [smolecule.com]
- 2. 5-(4-FLUOROPHENYL)VALERIC ACID CAS#: 24484-22-8 [amp.chemicalbook.com]
- 3. 5-(4-氟苯基)戊酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-(4-FLUOROPHENYL)VALERIC ACID | 24484-22-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 8. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
